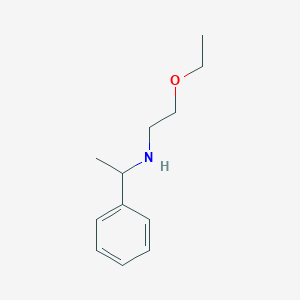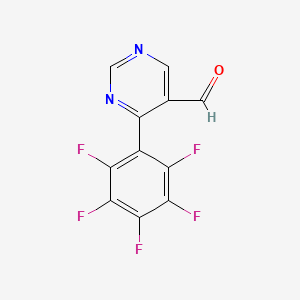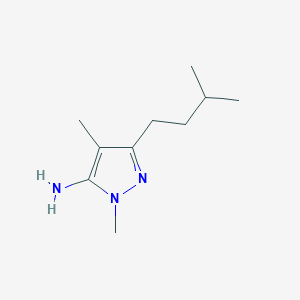
5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyloxolan-3-yl hydrazine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The oxadiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicine, the compound and its derivatives are being explored for their therapeutic potential. Research has indicated that they may act as inhibitors of certain enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Propylxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Butyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(2-Ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its specific ethyloxolan substituent, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(2-ethyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-2-6-5(3-4-14-6)8-10-7(9(12)13)11-15-8/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
NALUXURRPXIEKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


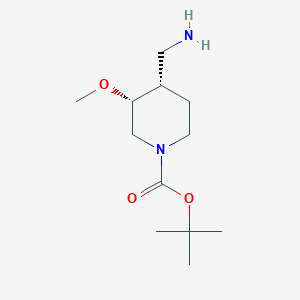
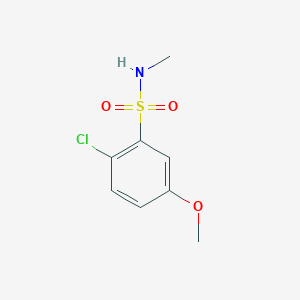
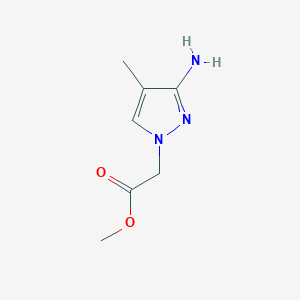
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)

![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
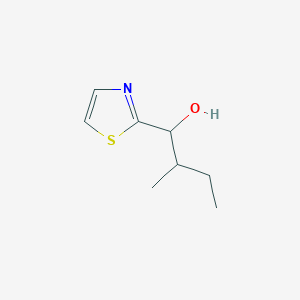
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
